BMS-777607, chemically known as N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, is a small molecule initially developed as a potent and selective inhibitor of the Met kinase superfamily. [] This molecule also exhibits inhibitory activity against other receptor tyrosine kinases (RTKs), including Axl, Tyro3, and RON. [, ] In scientific research, BMS-777607 serves as a valuable tool to investigate the roles of these kinases in various cellular processes and disease models, particularly in cancer research.
BMS 777607 was developed by Bristol-Myers Squibb as part of their ongoing research into targeted cancer therapies. It belongs to the class of tyrosine kinase inhibitors and specifically inhibits the activity of MET and RON receptors, which are implicated in various malignancies. The compound has shown promise in preclinical studies and is currently undergoing phase I clinical trials (Clinical Trials ID: NCT01721148) to evaluate its efficacy and safety in patients with advanced cancer .
BMS 777607 has a complex molecular structure characterized by its ability to bind competitively to the ATP-binding site of receptor tyrosine kinases. The molecular formula is , with a molecular weight of approximately 392.45 g/mol. The structural features include:
BMS 777607 primarily acts through competitive inhibition of MET and RON receptor autophosphorylation. The compound has demonstrated an IC50 value of approximately 1.8 nmol/L for Tyro-3, 3.9 nmol/L for MET, and 4.3 nmol/L for RON .
In vitro studies have shown that treatment with BMS 777607 leads to significant biological responses, including:
The mechanism of action for BMS 777607 involves the selective inhibition of receptor tyrosine kinases, particularly MET and RON. By binding to the ATP-binding site, BMS 777607 prevents autophosphorylation, which is critical for downstream signaling pathways that promote cell survival and proliferation.
Research indicates that BMS 777607 not only inhibits signaling through these receptors but also induces polyploidy—a state associated with increased resistance to conventional chemotherapeutics—by disrupting normal cell cycle progression . This dual effect complicates its therapeutic application but also highlights potential avenues for combination therapies.
BMS 777607 is primarily being explored for its applications in oncology, particularly in treating cancers characterized by aberrant MET or RON signaling pathways. Key applications include:
BMS-777607 (also known as ASLAN002) is a type II kinase inhibitor characterized by its unique ability to bind the inactive "DFG-out" conformation of kinase domains. This compound exhibits potent inhibitory activity against the MET family receptor tyrosine kinases (RTKs) and the TAM (TYRO3, AXL, MERTK) subfamily. Its molecular architecture features a 4-(2-fluorophenoxy)quinoline scaffold that facilitates deep penetration into the hydrophobic back pocket formed by the DFG (Asp-Phe-Gly) motif displacement in target kinases [3] [8]. The inhibitor's pyridone carbonyl group forms a critical hydrogen bond with the backbone NH of Asp1222 in c-Met (equivalent to Asp690 in AXL), while its 4-fluorophenyl moiety occupies a hydrophobic pocket lined by residues Phe1134, Leu1195, and Phe1200 [8]. This binding topology enables nanomolar-level inhibition across multiple targets, as evidenced by the following inhibitory concentrations:
Table 1: Inhibition Profile of BMS-777607 Against Primary Targets
Kinase Target | IC₅₀ (nM) | Biological Role |
---|---|---|
Axl | 1.1 | Immune modulation, metastasis |
Ron | 1.8 | Macrophage signaling, EMT |
c-Met | 3.9 | Oncogenic driver, invasion |
Tyro3 | 4.3 | Cell survival, platelet aggregation |
Data compiled from biochemical assays [1] [5]
Structural analyses reveal that BMS-777607 achieves pan-TAM inhibition through conserved interactions within the kinase ATP-binding cleft. The compound's chloro-aniline group projects toward solvent-exposed regions, conferring flexibility to accommodate subtle variations across TAM family members. Molecular dynamics simulations indicate that the inhibitor's ethoxy group stabilizes a unique helix orientation in the activation loop of Axl, contributing to its superior potency against this receptor (IC₅₀ = 1.1 nM) compared to other TAM members [6] [8].
As an ATP-competitive inhibitor, BMS-777607 targets the hinge region of kinase domains through its quinoline nitrogen, which forms a critical hydrogen bond with methionine 1160 in c-Met (Met671 in Axl) [3] [8]. This interaction underpins its high selectivity for MET and TAM kinases over other receptor tyrosine kinases. Comprehensive kinase profiling demonstrates that BMS-777607 exhibits 40-fold greater selectivity for Met-related targets versus Lck, VEGFR-2, and TrkA/B, and over 500-fold selectivity against most other receptor and non-receptor kinases [1] [7]. However, at higher concentrations (>100 nM), it shows moderate activity against Mer (IC₅₀ = 14 nM), Flt-3 (IC₅₀ = 16 nM), and Aurora B (IC₅₀ = 78 nM), indicating a nuanced selectivity profile [5].
A paradoxical pharmacological effect occurs upon prolonged exposure: BMS-777607 induces significant accumulation of Axl on the cell surface. Mechanistically, this occurs through impairment of ligand-dependent receptor ubiquitination and lysosomal degradation. Under physiological conditions, GAS6-activated Axl recruits the E3 ubiquitin ligase CBL via GRB2 adaptor proteins, leading to receptor internalization and degradation. BMS-777607 blocks Axl phosphorylation, thereby preventing CBL-mediated ubiquitination and causing receptor accumulation [7]. This effect has therapeutic implications, as persistent membrane-localized Axl may facilitate resistance through non-canonical signaling or heterodimerization with other receptors.
Table 2: Selectivity Profile of BMS-777607 Against Key Kinases
Kinase | IC₅₀ (nM) | Selectivity Ratio (vs. Axl) | Functional Consequence of Inhibition |
---|---|---|---|
Axl | 1.1 | 1.0x | Reduced immune suppression |
Mer | 14 | 12.7x | Modulated phagocytosis |
VEGFR-2 | 180 | 163.6x | Minimal anti-angiogenic effect |
Lck | 120 | 109.1x | Limited T-cell signaling impact |
TrkA | >500 | >454x | Negligible neurotrophic effects |
Data derived from enzyme-based inhibition assays [1] [5] [7]
The multi-targeted inhibition profile of BMS-777607 translates into complex modulation of downstream signaling cascades. In c-Met-driven tumor models (e.g., GTL-16 gastric carcinoma), BMS-777607 potently suppresses phosphorylation of c-Met (IC₅₀ = 20 nM) and concurrently inhibits AKT, ERK1/2, and p70S6K/S6 pathways within 2 hours of treatment [1] [5]. However, pathway inhibition dynamics vary across cellular contexts. In highly metastatic KHT sarcoma cells, BMS-777607 (10 μM) preferentially attenuates AKT phosphorylation over ERK, suggesting context-dependent signaling rewiring [5]. In breast cancer models, the inhibitor disrupts STAT3 nuclear translocation and downregulates survivin and BCL-2 expression, shifting the balance toward pro-apoptotic signaling [2] [9].
Notably, BMS-777607 exhibits differential effects on proliferative versus migratory signaling. At sub-micromolar concentrations (0.1-0.5 μM), it substantially inhibits hepatocyte growth factor (HGF)-induced cell scattering and invasion in prostate cancer models without significantly affecting baseline proliferation [1]. This phenomenon aligns with its potent suppression of focal adhesion kinase (FAK)/SRC/NF-κB signaling, a pathway critically involved in cytoskeletal remodeling and metastatic dissemination. The compound's ability to block HGF-stimulated motility (IC₅₀ < 0.1 μM) while requiring higher concentrations for cytotoxic effects (IC₅₀ = 150-200 nM in NCI-H1993 cells) highlights its distinct anti-metastatic versus anti-proliferative activities [1] [5].
Table 3: Downstream Pathway Modulation by BMS-777607
Downstream Pathway | Biological Function | Inhibition Efficiency | Functional Outcome |
---|---|---|---|
PI3K/AKT/mTOR | Cell survival, metabolism | High (IC₅₀ < 50 nM in multiple models) | Enhanced apoptosis, reduced survival |
RAS/RAF/MEK/ERK | Proliferation, differentiation | Moderate (IC₅₀ ~100-200 nM) | Impaired proliferation, cell cycle arrest |
JAK/STAT3 | Immune evasion, inflammation | Context-dependent | Immune activation, cytokine changes |
FAK/Src/NF-κB | Migration, adhesion, EMT | High (IC₅₀ < 100 nM) | Reduced invasion and metastasis |
Data synthesized from cell-based assays across multiple cancer models [1] [2] [5]
The TAM receptor family plays critical roles in establishing and maintaining immunosuppressive tumor microenvironments. BMS-777607 disrupts this axis by blocking Gas6-mediated activation of Axl and Tyro3 on tumor-associated macrophages (TAMs) and dendritic cells. Mechanistically, Gas6 binds phosphatidylserine (PtdSer) exposed on apoptotic cells or tumor-derived vesicles, creating a bridge that activates TAM receptors on phagocytes. This process normally triggers "immunologically silent" clearance of cellular debris while suppressing pro-inflammatory cytokine production [4] [10]. BMS-777607 interrupts this immunosuppressive circuit by inhibiting kinase-dependent signaling downstream of TAM receptors [2] [8].
Transcriptomic analyses reveal that MSP (the Ron ligand) stimulation upregulates immunosuppressive checkpoint ligands CD80 and PD-L1 on macrophages via Ron activation. BMS-777607 (at 0.5-1 μM) completely reverses this effect, reducing surface expression of CD80 by 9.7-fold and PD-L1 by 3.6-fold [2]. This reprogramming translates into enhanced anti-tumor immunity, as demonstrated in syngeneic breast cancer models where BMS-777607 synergizes with anti-CTLA-4 immunotherapy. The combination increases tumor-infiltrating lymphocytes (TILs), promotes CD8⁺ T-cell activation, and achieves complete tumor regression in 46% of treated animals [2]. Additionally, BMS-777607 impairs Gas6-induced polarization of M2-like macrophages by blocking the Axl/PI3K/Akt/NF-κB pathway, thereby reducing infiltration of CD206⁺ immunosuppressive macrophages and increasing immunostimulatory I-A/I-E⁺ macrophages [10]. These immunological effects position BMS-777607 as a promising candidate for overcoming checkpoint inhibitor resistance in highly immunosuppressive tumor types.
Table 4: Immunomodulatory Effects of BMS-777607 in Tumor Microenvironment
Immune Parameter | Effect of BMS-777607 | Mechanistic Basis |
---|---|---|
CD80/PD-L1 expression on macrophages | Downregulation (3.6-9.7 fold) | Blockade of MSP-Ron signaling |
CD8⁺ T-cell infiltration | Increased in tumor core | Attenuation of immunosuppressive cytokine secretion |
M2/M1 macrophage ratio | Significant reduction | Inhibition of Axl/PI3K/Akt/NF-κB pathway |
Response to anti-CTLA-4 therapy | Synergistic tumor eradication (46% complete regression) | Enhanced T-cell activation and tumor immunogenicity |
Data derived from in vitro macrophage studies and in vivo tumor models [2] [8] [10]
Table 5: Key Compound Synonyms for BMS-777607
Synonym | Identifier |
---|---|
BMS-777607 | MedChemExpress HY-12076 |
BMS 777607 | CAS 1025720-94-8 |
BMS777607 | ChEMBL460702 |
ASLAN002 | Clinical code |
BMS-817378 | Alternate clinical code |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1